molecular formula C10H14N2O2S B13612496 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13612496
M. Wt: 226.30 g/mol
InChI Key: MFHVOYRXMAYUAF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide is a chemical compound that features a pyrrolidine ring attached to a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C6H5SO2Cl+C4H9NHC6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH→C6​H5​SO2​NHC4​H9​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.

    Benzene sulfonamide: A compound with a sulfonamide group attached to a benzene ring, known for its use in medicinal chemistry.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in the synthesis of pharmaceuticals.

Uniqueness

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the combination of the pyrrolidine ring and the benzene sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,11,13,14)

InChI Key

MFHVOYRXMAYUAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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